1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-glucopyranose
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Overview
Description
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose is a derivative of glucose, a simple sugar that is a fundamental building block in many biological processes. This compound is characterized by the presence of acetyl groups at the 1, 2, and 3 positions, and a benzylidene group spanning the 4 and 6 positions of the glucopyranose ring. These modifications make it a valuable intermediate in organic synthesis, particularly in the preparation of more complex carbohydrate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose. The process begins with the reaction of glucose with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide. This reaction forms the benzylidene acetal protecting group at the 4 and 6 positions. The intermediate product is then acetylated using acetic anhydride in pyridine to introduce the acetyl groups at the 1, 2, and 3 positions .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the acetylation step and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose can undergo various chemical reactions, including:
Hydrolysis: The acetyl and benzylidene groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide for transesterification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields glucose, while oxidation can produce glucuronic acid derivatives.
Scientific Research Applications
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions.
Medicine: Potential use in the development of drug delivery systems due to its ability to form stable glycosidic bonds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various biochemical reagents.
Mechanism of Action
The mechanism by which 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose exerts its effects is primarily through its role as a protected sugar derivative. The acetyl and benzylidene groups protect the hydroxyl groups of glucose, allowing for selective reactions at other positions. This protection is crucial in multi-step synthetic processes where selective deprotection and subsequent reactions are required.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but with an additional acetyl group at the 4 position.
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranose: Similar but with benzyl groups instead of acetyl groups.
Uniqueness
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose is unique due to its specific pattern of acetyl and benzylidene protection, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic organic chemistry for the preparation of complex carbohydrate derivatives.
Properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15-,16+,17-,18?,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFFJBLSNOZRA-HFHYLLLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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